molecular formula C15H20N2O2 B4591936 N'-(cyclohexylmethylene)-2-hydroxy-3-methylbenzohydrazide

N'-(cyclohexylmethylene)-2-hydroxy-3-methylbenzohydrazide

Cat. No.: B4591936
M. Wt: 260.33 g/mol
InChI Key: IZSZAMZGZGLUKN-MHWRWJLKSA-N
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Description

N'-(cyclohexylmethylene)-2-hydroxy-3-methylbenzohydrazide is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.152477885 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agricultural Applications

One of the key applications of related compounds to N'-(cyclohexylmethylene)-2-hydroxy-3-methylbenzohydrazide is in the field of agriculture. Studies like the one conducted by Campos et al. (2015) have explored the use of similar compounds in the formulation of solid lipid nanoparticles and polymeric nanocapsules. These are used for the sustained release of fungicides like carbendazim and tebuconazole, offering benefits such as improved transfer to the site of action, reduced environmental toxicity, and enhanced stability against leaching or degradation (Campos et al., 2015).

Synthesis and Characterization

Research by Zicāne et al. (2007) demonstrates the synthesis of similar N'-cyclohexenecarbonyl-substituted hydrazides, showing their potential in creating new chemical entities. These hydrazides could be utilized in various chemical reactions to synthesize novel compounds with potential applications in different scientific fields (Zicāne et al., 2007).

Antibacterial Activity

Compounds like N'-[bis(methylsulfanyl) methylene]-2-hydroxybenzohydrazide have been synthesized and tested for their antibacterial properties. Bharty et al. (2015) conducted studies focusing on the antibacterial potential of these compounds, which could be relevant in developing new antimicrobial agents (Bharty et al., 2015).

Environmental Monitoring

Compounds structurally similar to this compound have been used in the development of analytical methods for environmental monitoring. Ye et al. (2008) developed sensitive methods for measuring concentrations of environmental phenols, which are structurally related, in human milk. This highlights their role in assessing human exposure to various environmental compounds (Ye et al., 2008).

Schiff Base Compounds

Schiff base compounds involving N'-substituted benzohydrazide derivatives have shown significant biological activities. Research by Sirajuddin et al. (2013) has demonstrated that these compounds exhibit antibacterial, antifungal, and antioxidant properties. They have also shown potential in interacting with DNA, indicating their possible use in drug design and molecular biology (Sirajuddin et al., 2013).

Properties

IUPAC Name

N-[(E)-cyclohexylmethylideneamino]-2-hydroxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-6-5-9-13(14(11)18)15(19)17-16-10-12-7-3-2-4-8-12/h5-6,9-10,12,18H,2-4,7-8H2,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSZAMZGZGLUKN-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN=CC2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)N/N=C/C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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